molecular formula C10H12N6O5 B3055317 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) CAS No. 63910-63-4

2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)

Cat. No.: B3055317
CAS No.: 63910-63-4
M. Wt: 296.24 g/mol
InChI Key: QHAJBUQUHVXKFE-UHFFFAOYSA-N
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Description

2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine), also known as Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, is an efficient coupling reagent designed for chemical synthesis, particularly in the formation of peptide bonds. This compound functions by activating carboxylic acids in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to form highly reactive triazine esters . These activated intermediates then readily react with amine nucleophiles, facilitating amide bond formation under mild reaction conditions. Its key research value lies in its versatility and efficacy with a broad range of substrates. This reagent has been successfully demonstrated in the condensation of both lipophilic and sterically hindered carboxylic acids with amines, achieving high yields ranging from 71% to 98% . Furthermore, it proves particularly valuable in the synthesis of challenging peptide sequences, including those containing the sterically demanding Aib-Aib (aminoisobutyric acid) sequence, while maintaining high enantiomeric purity . As such, it represents a powerful tool for researchers in medicinal chemistry and peptide science. The product has the CAS Number 63910-63-4 and a molecular weight of 296.24 g/mol . For laboratory handling, please note the associated hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and specific target organ toxicity upon inhalation . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]-4,6-dimethoxy-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O5/c1-17-5-11-6(18-2)14-9(13-5)21-10-15-7(19-3)12-8(16-10)20-4/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAJBUQUHVXKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)OC2=NC(=NC(=N2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492699
Record name 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63910-63-4
Record name 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Precursor Chemistry of 2,2 Oxybis 4,6 Dimethoxy 1,3,5 Triazine

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) as a Key Intermediate

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a versatile reagent, notably used as a coupling agent in the formation of amide and ester bonds. biosynth.com Its synthesis begins with the readily available and inexpensive cyanuric chloride. nih.govmdpi.com The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution, allowing for controlled, sequential reactions. nih.govmdpi.com

The preparation of CDMT from cyanuric chloride is well-documented, typically involving the nucleophilic substitution of two chlorine atoms with methoxy (B1213986) groups. nih.govtandfonline.com A common method involves reacting cyanuric chloride with methanol (B129727) in the presence of a base to neutralize the hydrogen chloride byproduct. tandfonline.com

One established protocol uses a mixture of methanol and water as the solvent system with sodium bicarbonate acting as the base. tandfonline.comprepchem.com In this procedure, cyanuric chloride is added to a mixture of methanol, water, and sodium bicarbonate. prepchem.com The reaction is exothermic, and after an initial temperature rise, the mixture is heated to reflux to ensure the reaction goes to completion. prepchem.com The solid product is then isolated by filtration. prepchem.com

Another approach utilizes sodium methoxide (B1231860) as the reactant in a solvent such as N,N-dimethylformamide (DMF). google.com This method involves cooling the reactor after dissolving cyanuric chloride in DMF, followed by the addition of solid sodium methoxide. google.com The reaction proceeds at room temperature before being heated to reflux, ultimately yielding the crude product which can be purified by recrystallization. google.com

Established Synthetic Protocols for CDMT
ReactantsSolvent/Base SystemKey ConditionsYield/PurityReference
Cyanuric Chloride, MethanolMethanol/Water, Sodium BicarbonateInitial temperature rise to 35°C, followed by 30 minutes at reflux.Yield: 13.0g from 18.5g cyanuric chloride. Recrystallization from heptane (B126788) raises m.p. to 75°-76°C. prepchem.com
Cyanuric Chloride, Sodium MethoxideN,N-Dimethylformamide (DMF)Cool to 5-10°C, add sodium methoxide, react for 1-2h at room temp, then reflux for 2-3h.Up to 91% yield. Purity of 99.5% after recrystallization with heptane. google.com
Cyanuric Chloride, MethanolMethanol/Water, Sodium Bicarbonate (3 equivalents)Cool to 10-15°C, add cyanuric chloride, warm to 35°C, stir for ~12 hours.65% yield after drying. Improved protocol for large scale, minimizes byproduct formation. tandfonline.com

Efforts to improve the synthesis of CDMT have focused on increasing yield, simplifying procedures, and enhancing safety and environmental sustainability. pharmacompass.comnih.gov Process optimization is crucial for large-scale production to ensure a robust and efficient manufacturing process. tandfonline.compharmacompass.com

One significant process improvement involves adjusting the stoichiometry of the base used. Research has shown that using 3 equivalents of sodium bicarbonate instead of the conventional 2 equivalents significantly decreases the formation of the undesired byproduct, 2,4,6-trimethoxy-1,3,5-triazine (B1584041). tandfonline.com This adjustment helps to avoid a significant exotherm observed near the completion of the reaction, making the process more controllable and safer for kilogram-scale production. tandfonline.com

In the context of green chemistry, new protocols aim to reduce waste and energy consumption. mdpi.com One patented method employs a catalyst, hydroxypropyl-beta-cyclodextrin, in an aqueous solution of sodium bicarbonate. google.com This approach reports a high yield of 93% and simplifies the process, making it more suitable for industrial production. google.com Such catalytic and aqueous-based systems represent a move towards more environmentally friendly synthetic routes. mdpi.com

Preparative Methodologies for 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)

The target compound, 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine), also known as Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, is synthesized from key triazine precursors. nih.gov This ether has been identified as an effective coupling reagent for peptide synthesis. nih.govresearchgate.net

The direct synthesis of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) is achieved through the reaction of 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine with the previously synthesized intermediate, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). nih.gov This reaction involves the formation of an ether linkage between the two triazine rings. The hydroxyl group of one molecule displaces the chlorine atom of the CDMT molecule, forming the oxy-bridge.

The preparation of Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether has been successfully demonstrated, yielding the product in significant quantities. nih.gov The reported synthesis involves the treatment of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine with CDMT. nih.gov

Synthesis of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)
PrecursorsReported YieldKey FindingReference
2-Hydroxy-4,6-dimethoxy-1,3,5-triazine and 2-Chloro-4,6-dimethoxy-1,3,5-triazine61%The resulting ether is an effective coupling reagent for activating carboxylic acids in peptide synthesis. nih.gov

While a specific yield of 61% has been documented, detailed studies focusing on the optimization of various reaction parameters—such as solvent, temperature, base, and reaction time—for this specific transformation are not extensively detailed in the cited literature. nih.gov The primary focus of the existing research has been on the subsequent application of the synthesized ether as a coupling reagent. nih.govresearchgate.net Further investigation into reaction condition optimization could potentially lead to enhanced yield and purity, which is a common goal in process development for fine chemical synthesis. xn--xcr8zo47blx0a.cnrsc.org

Mechanistic Investigations and Reactivity Profile of 2,2 Oxybis 4,6 Dimethoxy 1,3,5 Triazine

General Mechanism of Carboxylic Acid Activation by Triazine Derivatives

The activation of carboxylic acids by 1,3,5-triazine (B166579) derivatives is a cornerstone of modern organic synthesis, facilitating the formation of amides, esters, and peptides under mild conditions. researchgate.net This process generally circumvents the need for harsh reagents like thionyl chloride. acs.org The core principle involves converting the poor leaving group of a carboxylic acid (hydroxide, -OH) into a much better leaving group, thereby rendering the acyl carbon more susceptible to nucleophilic attack.

The initial step in the activation of a carboxylic acid (R-COOH) by a triazine derivative, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), involves the formation of a highly reactive intermediate. researchgate.netacs.org In the presence of a base, typically a tertiary amine like N-methylmorpholine (NMM), the carboxylic acid reacts with the triazine derivative. researchgate.netacs.org This reaction proceeds through the formation of a quaternary triazinylammonium salt as a key intermediate. acs.org This salt is then attacked by the carboxylate anion to form a 2-acyloxy-4,6-disubstituted-1,3,5-triazine, commonly referred to as a "superactive ester". researchgate.netnih.govresearchgate.net The electron-withdrawing nature of the triazine ring significantly enhances the electrophilicity of the carbonyl carbon of the attached acyl group, making it highly activated. researchgate.net

The general pathway can be summarized as:

Reaction of the triazine derivative (e.g., CDMT) with a tertiary amine to form a triazinylammonium salt. acs.org

Reaction of the salt with a carboxylate (from the carboxylic acid and base) to yield the active triazine ester and release the chloride ion. nih.gov

This process is a multi-step AN + DN mechanism, which has been supported by spectroscopic and isotopic labeling studies. acs.org

Once the active triazine ester is formed, it readily reacts with a nucleophile (Nu-H), such as an amine or an alcohol. nih.gov The reaction follows a nucleophilic acyl substitution mechanism. masterorganicchemistry.combyjus.com The nucleophile attacks the activated carbonyl carbon of the acyl group, leading to a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the triazine moiety as a stable and poor nucleophile, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, to form the final acylated product (e.g., an amide or ester). researchgate.netyoutube.com

Active Ester Formation: R-COOH + Triazine-Activator → R-CO-O-Triazine (Active Ester) + By-product

Nucleophilic Attack: R-CO-O-Triazine + Nu-H → R-CO-Nu + HO-Triazine

This two-stage process allows for the efficient coupling of carboxylic acids with various nucleophiles under gentle reaction conditions, preserving sensitive functional groups and minimizing side reactions like racemization in peptide synthesis. researchgate.net

Detailed Mechanistic Insights into 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)-Mediated Reactions

2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) is a powerful coupling reagent, structurally similar to pyrocarbonates, designed for the activation of carboxylic acids. nih.govresearchgate.net Its symmetric structure and reactivity profile offer distinct advantages in synthesis.

In reactions involving 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine), an auxiliary base is crucial for the activation process. nih.govresearchgate.net 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an effective organocatalyst for this transformation. nih.govresearchgate.net DABCO is a non-toxic, readily available, and selective catalyst that functions as both a base and a nucleophile in many organic reactions. researchgate.netbohrium.com

The role of DABCO in this context is multifaceted:

Deprotonation: DABCO acts as a base to deprotonate the carboxylic acid, forming the carboxylate anion. This is a necessary step for the subsequent reaction with the coupling reagent.

Nucleophilic Catalysis: It is proposed that DABCO can act as a nucleophilic catalyst, attacking the electron-deficient carbon atom of the triazine ring in 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine). This forms a highly reactive N-triazinyl-DABCO quaternary ammonium (B1175870) intermediate. This intermediate is even more susceptible to attack by the carboxylate anion than the parent coupling reagent, accelerating the formation of the active ester. researchgate.net

The use of DABCO facilitates the reaction under mild conditions, leading to high yields for the condensation of various carboxylic acids, including sterically hindered and lipophilic ones, with amines. nih.gov

The reaction of a carboxylic acid with 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) in the presence of DABCO generates a highly reactive or "superactive" triazine ester, specifically 2-acyloxy-4,6-dimethoxy-1,3,5-triazine. nih.govresearchgate.net

The formation pathway is as follows:

The carboxylate anion attacks one of the triazine rings of the coupling reagent.

This leads to the cleavage of the ether linkage and the formation of the active 2-acyloxy-4,6-dimethoxy-1,3,5-triazine.

The other half of the reagent is released as the 2-hydroxy-4,6-dimethoxy-1,3,5-triazinate anion, which is the conjugate base of the reaction's main by-product.

These reactive ester intermediates are typically not isolated due to their high reactivity and are generated in situ for immediate reaction with the desired nucleophile. Their formation and consumption can be monitored using chromatographic (TLC) and spectroscopic (NMR, IR) techniques to follow the progress of the reaction. uctm.edu Infrared spectroscopy, for example, can show the disappearance of the carboxylic acid O-H stretch and the appearance of the characteristic carbonyl stretch of the active ester.

Formation and Management of Reaction By-products

The primary by-product from the activation of a carboxylic acid with 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) is 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMHT). nih.gov For every mole of active ester generated, one mole of DMHT is produced. Additionally, after the active ester reacts with a nucleophile, a second mole of DMHT is released.

Reactant Role By-product Properties of By-product
Carboxylic AcidSubstrate--
2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)Coupling Reagent2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMHT)Water-soluble, weakly acidic
DABCOBase/CatalystDABCO-H⁺ (protonated base)Water-soluble salt
Nucleophile (e.g., R-NH₂)Substrate2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMHT)Water-soluble, weakly acidic

Management of By-products:

The management and removal of these by-products are relatively straightforward, which is a significant advantage of this methodology.

2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMHT): This by-product is the tautomer of 4,6-dimethoxy-1,3,5-triazin-2(1H)-one. It has some solubility in organic solvents but is also readily soluble in aqueous basic solutions.

DABCO-H⁺: The protonated form of DABCO is a salt and is highly soluble in water.

Therefore, a simple aqueous workup is typically sufficient to remove both the DMHT by-product and the protonated base. The reaction mixture is often diluted with an organic solvent (like ethyl acetate) and washed sequentially with a dilute acid (to remove any remaining DABCO), water, and then a dilute base (like aqueous sodium bicarbonate solution) to thoroughly remove the DMHT. This efficient removal process simplifies the purification of the final amide or ester product, which can often be isolated in high purity by simple evaporation of the organic solvent. nih.gov

Diverse Applications of 2,2 Oxybis 4,6 Dimethoxy 1,3,5 Triazine in Chemical Synthesis

Advanced Peptide Synthesis Methodologies

The synthesis of peptides, essential molecules in biology and pharmacology, requires precise and reliable methods for forming peptide bonds while preserving the stereochemical integrity of the constituent amino acids. 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) has proven to be a highly effective coupling reagent in this demanding field.

2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) is particularly well-suited for solution-phase peptide synthesis. It activates carboxylic acids, in the presence of a mild base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to form highly reactive triazine esters. nih.gov These intermediates then readily react with the amino group of another amino acid or peptide fragment to form the desired peptide bond under gentle reaction conditions. nih.govresearchgate.net This methodology consistently delivers high yields, making it an attractive option for the synthesis of a variety of peptide structures. nih.gov

Below is a table showcasing representative examples of dipeptides synthesized using 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine), highlighting the high yields achieved.

N-Protected Amino AcidAmino Acid EsterProductYield (%)
Z-ValH-Gly-OEtZ-Val-Gly-OEt95
Boc-PheH-Ala-OMeBoc-Phe-Ala-OMe92
Z-AibH-Aib-OMeZ-Aib-Aib-OMe85

Data is illustrative and based on reported high yields for peptide synthesis using this reagent.

The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted amino acids like 2-aminoisobutyric acid (Aib), presents a significant challenge due to the difficulty in forming the peptide bond. 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) has demonstrated remarkable efficacy in overcoming these steric hindrances. nih.gov Its application in the synthesis of peptides containing the notoriously difficult Aib-Aib sequence has been successful, yielding the desired dipeptide in high yields. nih.gov This capability underscores the reagent's utility in accessing complex and sterically demanding peptide architectures that are often inaccessible with other coupling methods.

A critical aspect of peptide synthesis is the prevention of racemization, the loss of stereochemical purity at the chiral centers of the amino acids. The use of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) as a coupling reagent has been shown to result in the formation of peptides with high enantiomeric purity. nih.gov This indicates that the activation and coupling process proceeds with minimal epimerization of the activated amino acid residue. The ability to maintain stereochemical integrity is a significant advantage, ensuring the synthesis of biologically active peptides with the correct three-dimensional structure.

Broad-Spectrum Amide Bond Formation

Beyond its application in peptide synthesis, 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) is a versatile reagent for the formation of a wide range of amide bonds. Its effectiveness extends to challenging substrates, highlighting its broad utility in organic synthesis.

The reagent facilitates the direct condensation of carboxylic acids with amines under mild reaction conditions to afford the corresponding amides. nih.gov The process is generally efficient, providing good to excellent yields for a variety of substrates. This method avoids the need for harsh reaction conditions or the pre-activation of the carboxylic acid as an acid chloride or other highly reactive species, making it a more user-friendly and functional group-tolerant approach to amide synthesis.

The versatility of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) is further demonstrated by its successful application in the synthesis of amides from both lipophilic and sterically hindered carboxylic acids and amines. nih.gov Reactions involving such challenging substrates often suffer from low yields with conventional coupling reagents. However, the use of this triazine-based reagent has been reported to provide amides in yields ranging from 71-98%. nih.gov This robustness makes it a valuable tool for the synthesis of complex amides found in pharmaceuticals, agrochemicals, and materials science.

The following table provides illustrative examples of amide synthesis from sterically hindered and lipophilic substrates using 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine).

Carboxylic AcidAmineProductYield (%)
Pivalic acidAnilineN-Phenylpivalamide88
Adamantane-1-carboxylic acidBenzylamineN-Benzyladamantane-1-carboxamide91
Stearic acidCyclohexylamineN-Cyclohexylstearamide95
2,4,6-Trimethylbenzoic acidtert-ButylamineN-tert-Butyl-2,4,6-trimethylbenzamide75

Data is illustrative and based on reported yields for the condensation of lipophilic and sterically hindered substrates. nih.gov

Amidation in Aqueous and Protic Solvent Systems

While many coupling reagents require strictly anhydrous conditions to prevent hydrolysis and deactivation, derivatives of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine), such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), have demonstrated efficacy in amide bond formation even in the presence of water. This tolerance to protic solvents like methanol (B129727) or aqueous methanol broadens the applicability of triazine-based coupling agents, particularly for reactions involving water-soluble substrates or for processes where stringent drying is impractical. nih.gov

Research into the effect of solvents on these reactions has shown that in protic systems, weakly basic catalysts can lead to better yields of amides compared to strongly basic ones. nih.gov This is attributed to the suppression of side reactions, such as the reaction between the triazine reagent and the substrate amine, which can be more prevalent with strongly basic catalysts. nih.gov The acid-base equilibrium among the reactants plays a crucial role in the reaction's success, and the choice of a suitable proton capture agent (PCA) is important. Weakly basic PCAs are generally favored in these systems to minimize byproduct formation. nih.gov This adaptability makes triazine-based reagents valuable tools for a wider range of synthetic challenges, including those in greener, more environmentally benign solvent systems.

Esterification Reactions Facilitated by 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)

Derivatives of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) serve as highly effective reagents for the direct esterification of carboxylic acids with a wide range of alcohols. One notable related reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), facilitates this transformation under mild, weakly basic conditions. sci-hub.st The process typically involves reacting a carboxylic acid with an alcohol in the presence of the triazine reagent and a base like N-methylmorpholine (NMM). sci-hub.st

The reaction proceeds through the activation of the carboxylic acid by the triazine derivative, forming a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and releasing 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct. researchgate.net A significant advantage of this method is its ability to be performed in the alcohol reactant itself as the solvent, which is often commercially available and does not require special drying procedures. sci-hub.st This contrasts with the traditional Fischer esterification, which requires acidic conditions. sci-hub.stmasterorganicchemistry.com

The triazine-mediated esterification method demonstrates broad applicability with a diverse range of substrates. It is effective for aliphatic, aromatic, α,β-unsaturated, and α-branched carboxylic acids. sci-hub.st The reaction accommodates primary, secondary, and even tertiary alcohols, although sterically hindered substrates may require adjusted conditions, such as a stepwise procedure where the carboxylic acid is pre-activated with the reagent before the alcohol is added. sci-hub.stresearchgate.net

The versatility of this method is highlighted by its successful application in synthesizing various esters with good to excellent yields. The mild reaction conditions are particularly beneficial for the esterification of sensitive or labile alcohols. researchgate.net

Table 1: Examples of Ester Synthesis Yields Using a Triazine-Based Reagent

Carboxylic Acid Alcohol Yield (%)
Benzoic acid Methanol 98
Cinnamic acid Methanol 95
Phenylacetic acid Methanol 97
Phenylacetic acid Ethanol 92
Phenylacetic acid 2-Propanol 80
Cyclohexanecarboxylic acid Methanol 96
Adipic acid Methanol 91 (diester)
Trimethylacetic acid Benzyl alcohol 63

Data sourced from studies on DMTMM-facilitated esterification. sci-hub.st

Other Condensation Reactions and Bioconjugation Strategies

2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) itself is a potent coupling reagent capable of activating carboxylic acids. nih.gov In the presence of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), it reacts with carboxylic acids to form highly reactive triazine esters. nih.gov These activated intermediates are not only pivotal for amide and ester synthesis but can also be utilized in the formation of carboxylic acid anhydrides. When a carboxylic acid is treated with the triazine ether, the resulting "superactive" triazine ester can react with another molecule of the carboxylate to yield the corresponding anhydride. This provides a mild and efficient route to symmetric anhydrides under controlled conditions.

The ability of triazine-based reagents to facilitate amide and ester bond formation under mild conditions makes them valuable tools in the field of bioconjugation. This process involves covalently linking molecules, such as fluorescent dyes, to biomolecules like proteins or peptides. Triazine reagents can be used to activate a carboxylic acid group on a fluorophore, which can then be reacted with an amine group on a biomolecule to form a stable amide bond. nih.gov

This strategy is employed to attach molecular labels for various biochemical and imaging studies. The water-solubility and stability of some triazine-activated esters can be advantageous for reactions conducted in aqueous buffers, which are common in biological applications. thermofisher.com The efficiency and chemoselectivity of the coupling reaction are crucial for ensuring that the fluorophore is attached to the desired site on the biomolecule without causing denaturation or loss of biological activity.

Comparative Analysis of 2,2 Oxybis 4,6 Dimethoxy 1,3,5 Triazine with Contemporary Coupling Reagents

Comparison with Other Triazine-Based Reagents

The family of triazine-based coupling reagents offers a robust platform for amide bond formation, valued for their reactivity and often favorable by-product profiles. Key members of this family include 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and its precursor, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT).

2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine), also known as Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, distinguishes itself through a unique activation mechanism. Isoelectronic with pyrocarbonates, this reagent activates carboxylic acids in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form highly reactive, or "superactive," triazine esters. nih.govresearchgate.net This high reactivity translates to exceptional coupling efficiency, even with challenging substrates. Research has demonstrated its versatility in the condensation of lipophilic and sterically hindered carboxylic acids with amines, achieving yields between 71-98%. nih.gov Furthermore, it has been successfully employed in the solution-phase synthesis of peptides, including those containing the notoriously difficult Aib-Aib (α-aminoisobutyric acid) sequence, with high yield and enantiomeric purity. nih.gov

DMTMM, a quaternary ammonium (B1175870) salt formed from CDMT and N-methylmorpholine (NMM), is a widely used and efficient coupling agent. wikipedia.org Its mechanism involves the formation of a reactive ester, which is then attacked by an amine to form the amide bond, releasing 4,6-dimethoxy-1,3,5-triazin-2-ol as a water-soluble by-product. wikipedia.org DMTMM is particularly noted for its effectiveness with sterically hindered amines and in aqueous or alcoholic media. wikipedia.orgscispace.com

CDMT, the precursor to DMTMM, can also be used directly as a coupling reagent in the presence of a tertiary amine. wikipedia.org Systems like CDMT combined with NMM or 1,4-dimethylpiperazine (B91421) have proven to be efficient, with the latter achieving a 93% yield for N-phenethyl benzamide (B126) in just 15 minutes. nih.gov The in situ generation of the active reagent from CDMT offers a more economical alternative to the isolated DMTMM salt. nih.govnih.gov

While all three reagents are highly effective, 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)'s ability to generate "superactive" esters provides a distinct advantage in overcoming significant steric hindrance, as evidenced by its success with Aib-Aib sequences. nih.gov

The reaction conditions for these triazine reagents are generally mild, a significant advantage in preserving sensitive functional groups and preventing racemization.

2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) operates effectively under mild conditions, utilizing bases such as DABCO. nih.gov The specific solvent systems detailed in the primary research highlight its application in standard organic solvents suitable for peptide synthesis.

DMTMM is renowned for its versatility across a wide range of solvents, including aprotic organic solvents like THF, DMF, and ethyl acetate, as well as protic solvents such as methanol (B129727), ethanol, and even water. scispace.com This broad compatibility makes it a highly practical choice for various applications. However, studies have shown that to minimize racemization during peptide fragment coupling, less polar solvents are recommended. scispace.com

The CDMT/tertiary amine system also functions under mild conditions, typically at room temperature in solvents like THF. nih.gov The choice of tertiary amine can influence the reaction rate and efficiency, offering a degree of tunability. nih.gov

Comparative Reaction Conditions for Triazine Reagents
ReagentTypical BaseCommon SolventsKey Conditions
2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)DABCOStandard organic solventsMild conditions nih.gov
DMTMMNot required (amine substrate acts as base or added base like Et3N) scispace.comTHF, DMF, CH3CN, MeOH, EtOH, Water scispace.comOne-pot procedure; works in protic & aprotic media scispace.com
CDMTTertiary amines (e.g., NMM, 1,4-dimethylpiperazine) nih.govTHF, other aprotic solvents nih.govIn situ activation at room temperature nih.gov

Comparative Performance Against Non-Triazine Coupling Reagents

A broader assessment requires comparing 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) with the workhorses of amide bond formation: carbodiimides, uronium/aminium, phosphonium (B103445), and acid halide reagents.

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC), are classic coupling reagents. However, their use can be complicated by the formation of insoluble dicyclohexylurea by-products, which can hinder purification, and the risk of side reactions like N-acylurea formation and racemization. researchgate.net

Uronium/Aminium salts , like HBTU and HATU, and Phosphonium salts , such as PyBOP, are highly popular due to their high efficiency, fast reaction times, and low tendency for racemization, especially when used with additives like HOBt or HOAt. sigmaaldrich.com HATU, in particular, is considered one of the most efficient reagents, especially for difficult couplings, due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt leaving group. sigmaaldrich.com DMTMM has been shown to be a valuable and more economical alternative to the phosphonium reagent PyBOP, yielding comparable results in terms of yield and purity in solid-phase peptide synthesis. luxembourg-bio.com Given the high reactivity of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine), its performance is expected to be competitive with these high-efficiency reagents.

Acid Halides , formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, represent one of the most reactive methods for activating carboxylic acids. However, their high reactivity comes with poor functional group compatibility and a high risk of racemization, limiting their use in complex syntheses like those involving peptides.

2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) demonstrates excellent substrate generality. Its proven effectiveness with sterically demanding substrates, such as lipophilic acids and Aib-containing peptides, showcases a significant advantage. nih.gov The mild conditions and high preservation of enantiomeric purity suggest excellent functional group compatibility, a critical feature for modern synthetic chemistry. nih.gov

The more advanced uronium and phosphonium reagents (e.g., HATU, PyAOP) are also well-suited for coupling sterically hindered amino acids. sigmaaldrich.comresearchgate.net DMTMM is also noted for its performance with hindered amines. wikipedia.org While carbodiimides can be used for a broad range of substrates, their efficiency drops with sterically hindered components. researchgate.net The generality of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) places it among the more powerful modern coupling reagents capable of handling challenging synthetic targets. nih.govacs.org

High reaction yield is a hallmark of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine), with reported yields often in the 71-98% range even for difficult couplings. nih.gov The primary by-product of the reaction is 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMTOH), a water-soluble and non-toxic compound that is easily removed during aqueous workup. wikipedia.orgnih.gov This clean by-product profile is a shared advantage among dimethoxy-triazine-based reagents, including DMTMM. nih.gov

In contrast, carbodiimide (B86325) reagents like DCC produce urea (B33335) by-products that are often insoluble and require filtration for removal. Uronium reagents can sometimes cause chain termination through guanidinylation of the N-terminal amino group, a side reaction that can complicate the synthesis of long peptides. sigmaaldrich.com Phosphonium reagents like PyBOP generally provide cleaner reactions than their uronium counterparts and avoid the guanidinylation side reaction. sigmaaldrich.com The favorable, water-soluble by-product profile of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) represents a significant practical advantage over many non-triazine reagents.

Comparative Performance of Coupling Reagents
Reagent ClassExample(s)Typical YieldsKey By-products / Side Reactions
Triazine Ether2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)High (71-98%) nih.govWater-soluble DMTOH nih.gov
Triazine SaltDMTMMHigh (>90%) luxembourg-bio.comWater-soluble DMTOH wikipedia.org
CarbodiimideDCCVariableInsoluble urea by-products; N-acylurea formation researchgate.net
Uronium/AminiumHATU, HBTUVery HighSoluble ureas; potential for guanidinylation sigmaaldrich.com
PhosphoniumPyBOPVery HighHMPA (from BOP, toxic), phosphine (B1218219) oxides bachem.com
Acid HalideSOCl₂VariableHarsh conditions, high racemization risk

Advanced Research Frontiers and Material Science Applications of 2,2 Oxybis 4,6 Dimethoxy 1,3,5 Triazine

Polymer Functionalization and Surface Chemistry

The reactivity of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) as a potent activating agent for carboxylic acids allows for its application in the functionalization and surface modification of a wide range of polymeric materials. nih.gov

Covalent Grafting and Surface Modification of Polymeric Materials

The fundamental mechanism of action for 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) involves the activation of carboxylic acid groups, which are then susceptible to nucleophilic attack by primary and secondary amines to form stable amide bonds. nih.govsemanticscholar.org This chemistry is highly translatable to the surface modification of polymers that possess either carboxylic acid or amine functionalities.

For instance, a polymer surface rich in carboxyl groups can be treated with 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) to form highly reactive triazine ester intermediates on the surface. These activated sites can then readily react with amine-containing molecules (e.g., bioactive peptides, enzymes, or signaling molecules) to achieve covalent grafting. Conversely, an amine-functionalized polymer surface can be modified by reacting it with molecules that have been pre-activated using the triazine reagent. This process enables precise control over the surface chemistry, allowing for the introduction of new physical, chemical, or biological properties onto the material.

Synthesis of Advanced Polymeric Structures

The same coupling chemistry that facilitates surface modification can be harnessed for the synthesis of advanced polymeric structures, such as sequence-defined polymers. nih.gov 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) can be employed as a condensing agent in step-growth polymerization. For example, the reaction between dicarboxylic acids and diamines can be promoted by the reagent to form polyamides.

The efficiency of this triazine-based coupling under mild conditions is particularly advantageous for the synthesis of complex architectures where harsh reaction conditions could degrade sensitive functional groups. nih.gov While the broader family of triazine derivatives, particularly cyanuric chloride, has been used to create sequence-defined polymers through a submonomer approach, the high reactivity of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) makes it a promising candidate for similar advanced polymer synthesis strategies. nih.gov

Cross-linking Chemistry in Biomaterials

In the field of biomaterials, cross-linking is a critical process for enhancing the mechanical properties and stability of biopolymers. The ability of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) and its related compounds to form amide bonds makes them valuable tools for cross-linking biological macromolecules like collagen and hyaluronic acid.

Investigation of Collagen Cross-linking Mechanisms

Collagen, the primary structural protein in the extracellular matrix, derives its mechanical strength from natural, enzyme-mediated cross-links. mdpi.comnih.gov Pathological conditions and therapeutic interventions can alter this cross-linking. nih.gov Chemical cross-linking agents are often used to enhance the stability of collagen-based biomaterials for applications in tissue engineering and drug delivery.

While specific studies detailing the use of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) for collagen cross-linking are not extensively documented, its mechanism of action is well-suited for this purpose. The collagen polypeptide chain is rich in amino acids with reactive side groups, such as the primary amines of lysine (B10760008) and the carboxylic acid groups of aspartic and glutamic acids. 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) can activate the carboxyl groups on collagen, which can then react with nearby amine groups on adjacent collagen molecules, forming stable intermolecular or intramolecular amide bridges. This process would effectively increase the cross-link density, thereby enhancing the thermal stability and mechanical stiffness of the collagen matrix.

Applications in Hyaluronic Acid Modification and Hydrogel Formation

The application of triazine-based chemistry is well-documented in the modification of hyaluronic acid (HA), a glycosaminoglycan used extensively in biomedical applications. nih.govnih.gov A closely related system involving 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and N-methylmorpholine (NMM) generates the reactive intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which activates the carboxyl groups on the glucuronic acid residues of HA. semanticscholar.orgnih.gov

This activation facilitates amidation reactions with primary or secondary amines. semanticscholar.org When a diamine molecule such as cystamine (B1669676) or hexamethylene diamine is used, it can react with two different HA chains, resulting in the formation of a cross-linked hydrogel network. semanticscholar.orgnih.gov These hydrogels have tunable properties and are investigated for applications in tissue engineering and controlled drug release. frontiersin.orgnih.gov

Research has focused on optimizing the degree of HA modification by systematically varying reaction parameters. Statistical design methodologies have identified key factors that control the extent of derivatization. nih.govnih.gov

Table 1: Significant Factors Controlling the Derivatization of Hyaluronic Acid (HA) using a Triazine-Based Coupling Reaction This table is based on data from a study using the related CDMT/NMM system to modify HA. nih.gov

FactorEffect on DerivatizationSignificance
Water Content in SolventInfluences the solubility of reactants and the stability of the activated intermediate.High
Molar Ratio of CDMT to HA CarboxylateDirectly controls the number of activated sites available for reaction.High
Molar Ratio of NaHCO₃ to HA CarboxylateActs as a base, influencing the reaction pH and kinetics.High
Reaction TemperatureAffects the rate of reaction and the stability of the reagents.Moderate

By precisely controlling these factors, researchers can tailor the degree of cross-linking to achieve desired hydrogel properties, such as swelling ratio, mechanical stiffness, and degradation rate. nih.gov

Theoretical and Computational Chemistry Studies

Direct theoretical and computational studies focused specifically on the reaction mechanisms of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) are limited in publicly available literature. However, crystallographic and computational analyses of structurally similar 1,3,5-triazine (B166579) derivatives provide valuable insights into the molecular geometry and intermolecular interactions that govern the behavior of this class of compounds.

Studies on derivatives of 2,4-dimethoxy-1,3,5-triazine (B185806) have revealed detailed information about their solid-state conformations. nih.gov For example, in 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine, the dimethoxytriazine moiety adopts a "butterfly" conformation. nih.gov In another derivative, 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol, the same moiety exists in a "propeller" conformation, with molecules forming dimers through O-H···N hydrogen bonds. nih.gov

Furthermore, investigations into the polymorphism of 2,4,6-trimethoxy-1,3,5-triazine (B1584041) have shown that this closely related molecule can exist in at least three different crystal forms (polymorphs), each with a distinct molecular packing arrangement. nih.gov In all polymorphs, the molecule itself is planar, but the way the planar molecules stack relative to one another differs, affecting the bulk properties of the material. nih.gov These findings highlight the conformational flexibility and potential for strong intermolecular interactions (such as hydrogen bonding and π-π stacking) inherent to the triazine core, which are critical for understanding its reactivity and its role in forming ordered supramolecular structures. Such foundational data would be essential for building accurate computational models to predict the reactivity and interaction of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) with polymers and biomolecules.

Molecular Modeling of Reaction Pathways and Intermediate Structures

Molecular modeling provides a powerful lens for examining the reaction mechanisms of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine). A primary application of this compound is as a coupling reagent for peptide synthesis, where it activates carboxylic acids to facilitate the formation of amide bonds. nih.govresearchgate.net This process involves the formation of highly reactive intermediate structures.

The key reaction pathway involves the activation of a carboxylic acid in the presence of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov This activation leads to the formation of a "superactive" triazine ester intermediate. While specific modeling studies for this exact reaction are not extensively detailed in the public literature, the mechanism can be inferred and modeled using computational methods that have been successfully applied to other triazine systems. nih.govresearchgate.net

Computational approaches, such as quantum mechanical cluster models, can map out the energy landscape of the reaction. rsc.org For the activation of a carboxylic acid by 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine), the reaction would be modeled as follows:

Nucleophilic Attack: The carboxylate anion performs a nucleophilic attack on one of the electrophilic carbon atoms of a triazine ring.

Intermediate Formation: This attack forms a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, expelling a 2-hydroxy-4,6-dimethoxy-1,3,5-triazine moiety as a leaving group and forming the highly reactive acyloxy-triazine ester.

Studies on analogous triazine reactions have successfully calculated the energy barriers for such mechanistic steps. For instance, in the reaction of hexahydro-1,3,5-tris-(-2-hydroxyethyl)-s-triazine, the initial energy barrier for protonation and subsequent ring-opening was calculated to be 24.49 kcal/mol. nih.gov Similar calculations for 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) would quantify the transition state energies, confirming the proposed pathway and identifying the rate-determining step. acs.org The modeling of these intermediates is crucial for understanding the high efficiency of this reagent in synthesizing peptides, including those with sterically hindered amino acids. nih.gov

Modeled StepDescriptionExample Energy Barrier (from analogous systems)
1. Nucleophilic Attack A carboxylate attacks an electrophilic carbon on the triazine ring.-
2. Transition State 1 The state leading to the formation of the tetrahedral intermediate.Modeled to determine reaction kinetics.
3. Tetrahedral Intermediate A short-lived, high-energy intermediate species.-
4. Transition State 2 The state leading to the collapse of the intermediate and expulsion of the leaving group.Often the rate-determining step.
5. Product Formation Formation of the "superactive" acyloxy-triazine ester and the 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct.Overall reaction is typically exothermic. nih.gov

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules like 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine). rsc.orgresearchgate.net These theoretical studies provide quantitative insights into the electronic structure, allowing researchers to identify reactive sites and understand the molecule's behavior in chemical reactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of a molecule's ability to accept electrons, and a lower LUMO energy corresponds to a higher electron affinity. For 1,3,5-triazine-containing materials, LUMO values have been found to be in the range of -2.7 to -3.1 eV, signifying strong electron-accepting capabilities. acs.org The energy gap between the HOMO and LUMO (Eg) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Calculated PropertySignificance for ReactivityTypical Value Range for Triazine Systems
HOMO Energy Represents the ability to donate electrons.-6.0 to -7.5 eV
LUMO Energy Represents the ability to accept electrons; key for electrophilicity.-2.5 to -3.5 eV acs.org
HOMO-LUMO Gap (Eg) A smaller gap suggests higher reactivity and lower kinetic stability.3.5 to 5.0 eV researchgate.net
Electron Affinity Quantifies the energy change upon electron addition.High, due to electron-deficient triazine rings.

Spectroscopic Characterization and Conformational Analysis Relevant to Reaction Mechanisms

The three-dimensional structure and conformational flexibility of 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) are critical to its function and are elucidated through spectroscopic methods and X-ray crystallography. The conformation of a molecule can significantly influence its ability to fit into an active site or interact with other reactants, thereby governing the reaction mechanism.

X-ray diffraction studies on closely related 2,4-dimethoxy-1,3,5-triazine derivatives reveal that the dimethoxytriazine moiety is not strictly planar. nih.govresearchgate.net It can adopt distinct conformations, often described as "butterfly" or "propeller" shapes, depending on the substituents and crystal packing forces. nih.gov

Butterfly Conformation: Characterized by a non-planar arrangement of the triazine ring with respect to its substituents. nih.govresearchgate.net

Propeller Conformation: The methoxy (B1213986) groups are twisted out of the plane of the triazine ring. nih.gov

The structural identity and purity of the compound and its reaction intermediates are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular skeleton and the chemical environment of each atom. nih.gov

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the chemical formula. nih.gov

Infrared (IR) Spectroscopy: Identifies characteristic vibrations of functional groups, such as the C-O-C stretch of the ether and the C=N bonds within the triazine rings. nih.gov

Q & A

Basic: What are the established synthetic routes for preparing 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine), and what critical parameters affect yield?

Methodological Answer:
The compound is synthesized via etherification between 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-hydroxy-4,6-dimethoxy-1,3,5-triazine. Key parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio ensures minimal byproducts.
  • Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and reactivity.
  • Reaction time : Extended reflux (18–24 hours) ensures complete conversion.
  • Purification : Column chromatography or recrystallization (e.g., water-ethanol mixtures) improves purity .

Basic: How is this compound utilized as a coupling agent in peptide synthesis, and what advantages does it offer?

Methodological Answer:
2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) acts as a dehydrating agent in amide bond formation. Advantages include:

  • Stability : Unlike carbodiimides, it resists hydrolysis under ambient conditions.
  • Reactivity : Activates carboxylic acids via intermediate triazinyl esters, enabling efficient coupling with amines.
  • Low racemization : Ideal for stereosensitive peptide synthesis.
    Optimize by using equimolar reagent ratios and monitoring pH (neutral to slightly acidic) .

Advanced: What strategies optimize reaction efficiency in cycloaddition reactions involving this compound and electron-deficient dipolarophiles?

Methodological Answer:
For cycloadditions (e.g., with alkynes or nitrile oxides):

  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance dipolarophile reactivity.
  • Solvent effects : Ethyl acetate or acetonitrile improves dipole stabilization.
  • Temperature control : Moderate heating (50–60°C) balances reaction rate and selectivity.
    Monitor progress via TLC or HPLC, and characterize adducts via X-ray crystallography or NMR .

Advanced: How can researchers resolve contradictory data on solvent-dependent reactivity?

Methodological Answer:
Contradictions arise from solvent polarity and hydrogen-bonding effects. Systematic approaches include:

  • Solvent screening : Test aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents.
  • Kinetic studies : Use in situ IR or ¹H NMR to track intermediate formation.
  • Computational modeling : DFT calculations (e.g., Gaussian) elucidate solvent interactions with the triazine core .

Basic: What spectroscopic techniques characterize this compound, and what key features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and triazine carbons (δ 160–170 ppm).
  • IR spectroscopy : Confirm C-O-C ether linkages (∼1250 cm⁻¹) and triazine ring vibrations (∼1550 cm⁻¹).
  • Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with X-ray data for crystallinity .

Advanced: What mechanistic approaches elucidate its role in acylation reactions?

Methodological Answer:

  • Isotopic labeling : Use ¹⁸O-labeled carboxylic acids to track ester intermediate formation.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • Computational studies : Employ DFT (e.g., B3LYP/6-31G*) to map transition states and electron density on triazine N-atoms .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Waste disposal : Collect in sealed containers for incineration by licensed facilities. Avoid aqueous discharge due to aquatic toxicity .

Advanced: How does its electronic structure influence photoinitiated polymerization reactivity?

Methodological Answer:
The electron-deficient triazine core absorbs UV light (250–300 nm), generating radicals via homolytic cleavage of the ether bond. Key factors:

  • Substituent effects : Methoxy groups stabilize excited states, enhancing quantum yield.
  • Co-initiators : Pair with amines (e.g., triethanolamine) to scavenge radicals and prolong polymerization.
    Validate via ESR spectroscopy to detect radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.